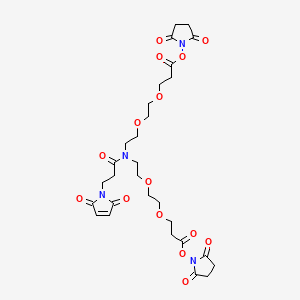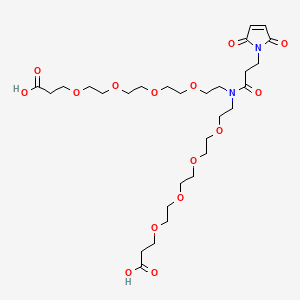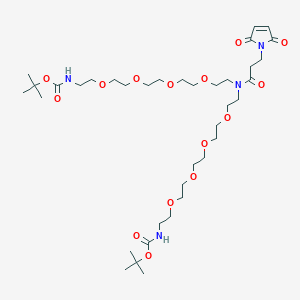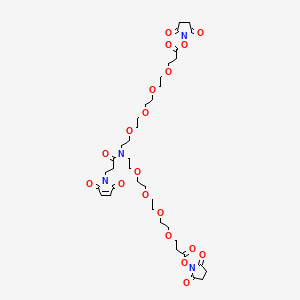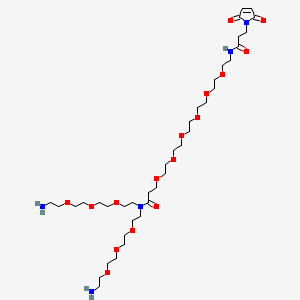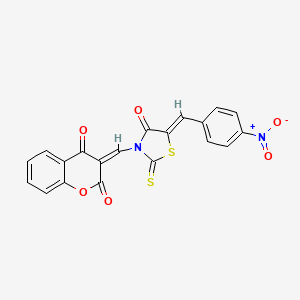
(Z)-3-(((Z)-5-(4-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)methylene)chroman-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC-658497 is an inhibitor of SOS1-Ras interaction. It acts by dose-dependently inhibiting SOS1 GEF activity.
Scientific Research Applications
Anticancer Activity
Thiazolidine derivatives, like the compound , have been extensively studied for their anticancer properties. Compounds structurally similar to (Z)-3-(((Z)-5-(4-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)methylene)chroman-2,4-dione have shown significant activity against cancer cell lines. For instance, (Z)-5-(4-fluororobenzylidene)-3-[(1H-indol-1-yl)(substituted phenyl)methyl]thiazolidine-2,4-diones demonstrated notable anticancer activity against MCF-7 human breast cancer cell line through the inhibition of topoisomerase-I enzyme, with compounds containing a nitro group (a strong electron withdrawing group) showing the most pronounced effects (Kumar & Sharma, 2022). Moreover, specific thiazolidinone derivatives have been identified as potent growth inhibitors against melanoma and ovarian cancer cell lines (Penthala, Yerramreddy, & Crooks, 2011).
Supramolecular Structures
The molecular structures and hydrogen-bonding patterns of thiazolidin derivatives, including compounds similar to (Z)-3-(((Z)-5-(4-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)methylene)chroman-2,4-dione, have been analyzed, revealing significant details about their supramolecular arrangements. For example, the hydrogen bonds in these compounds contribute to the formation of diverse structures like dimers, chains of rings, and complex sheets, which are crucial for their biological activities (Delgado, Quiroga, Cobo, Low, & Glidewell, 2005).
Antimicrobial Activity
Thiazolidine-2,4-diones have also been investigated for their antimicrobial properties. Some derivatives have demonstrated notable antibacterial activity, particularly against Gram-positive bacterial strains. The presence of electron-withdrawing substituents at the phenyl ring is believed to enhance this activity, although the geometry of the molecule does not seem to play a significant role (Trotsko, Kosikowska, Paneth, Wujec, & Malm, 2018).
Corrosion Inhibition
Research has also indicated the potential use of thiazolidinediones as corrosion inhibitors. Compounds like (Z)-5-(4-methoxybenzylidene)thiazolidine-2,4-dione and (Z)-5-(4-methylbenzylidene)thiazolidine-2,4-dione have been identified as effective corrosion inhibitors for carbon steel in acidic environments. These inhibitors operate by forming a protective layer on the steel surface, significantly enhancing its corrosion resistance (Chaouiki, Chafiq, Ko, Al-Moubaraki, Thari, Salghi, Karrouchi, Bougrin, & Ali, 2022).
properties
IUPAC Name |
(3Z)-3-[[(5Z)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]methylidene]chromene-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H10N2O6S2/c23-17-13-3-1-2-4-15(13)28-19(25)14(17)10-21-18(24)16(30-20(21)29)9-11-5-7-12(8-6-11)22(26)27/h1-10H/b14-10-,16-9- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJFUFNNDOAUACG-FUVGAYRCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CN3C(=O)C(=CC4=CC=C(C=C4)[N+](=O)[O-])SC3=S)C(=O)O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)/C(=C/N3C(=O)/C(=C/C4=CC=C(C=C4)[N+](=O)[O-])/SC3=S)/C(=O)O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H10N2O6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(((Z)-5-(4-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)methylene)chroman-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

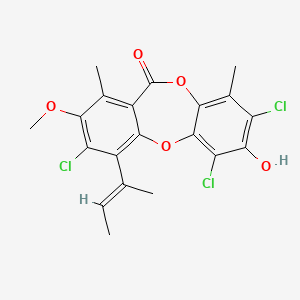



![(2R,3R,4R,5R)-2-(4-Amino-pyrrolo[2,3-D]pyrimidin-7-YL)-3-ethynyl-5-hydroxymethyl-tetrahydrofuran-3,4-diol](/img/structure/B609585.png)
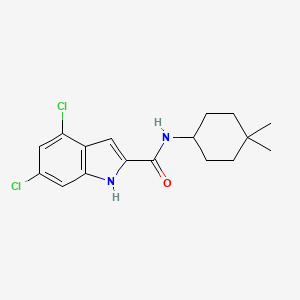
![N-[4-chloro-3-[(3-chlorobenzoyl)amino]phenyl]-6-[[7-(hydroxyamino)-7-oxoheptyl]amino]pyridine-3-carboxamide](/img/structure/B609588.png)

